molecular formula C13H21N3O B10950576 azepan-1-yl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone

azepan-1-yl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone

Cat. No.: B10950576
M. Wt: 235.33 g/mol
InChI Key: QUVFYFLWRDBPCZ-UHFFFAOYSA-N
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Description

1-Azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve:

Chemical Reactions Analysis

Types of Reactions

1-Azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 1-azepanyl(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

azepan-1-yl-(1-ethyl-5-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C13H21N3O/c1-3-16-11(2)12(10-14-16)13(17)15-8-6-4-5-7-9-15/h10H,3-9H2,1-2H3

InChI Key

QUVFYFLWRDBPCZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(=O)N2CCCCCC2)C

Origin of Product

United States

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